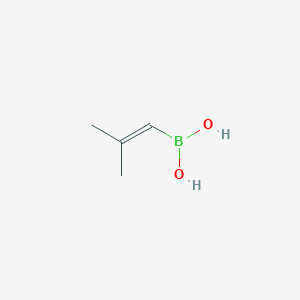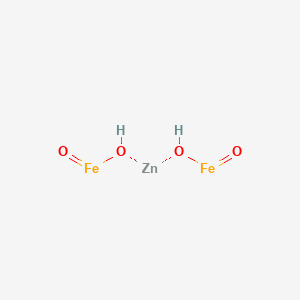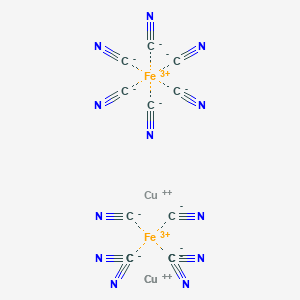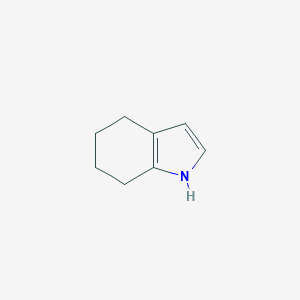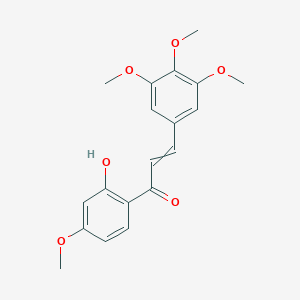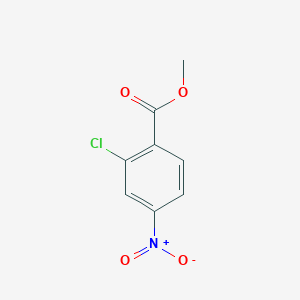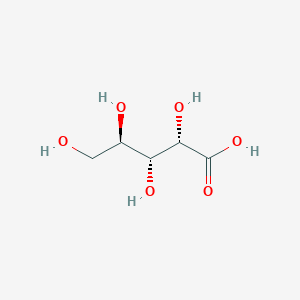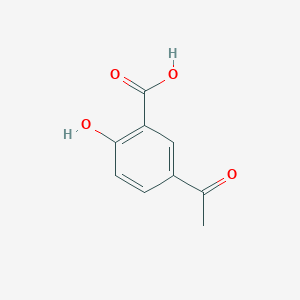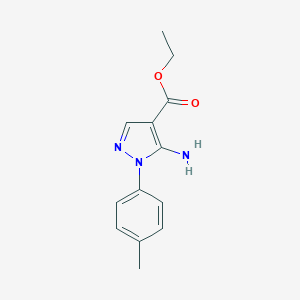![molecular formula C16H11AsClN B080616 7-Chloro-7,12-dihydrobenzo[c]phenarsazine CAS No. 10352-43-9](/img/structure/B80616.png)
7-Chloro-7,12-dihydrobenzo[c]phenarsazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-7,12-dihydrobenzo[c]phenarsazine, commonly known as CPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPB belongs to the family of phenarsazines, which are heterocyclic compounds that contain arsenic. In
Wissenschaftliche Forschungsanwendungen
CPB has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and materials science. In cancer research, CPB has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neuroscience, CPB has been used as a tool to study the function of glutamate receptors and their role in synaptic transmission. In materials science, CPB has been investigated for its potential as a dopant in organic electronics.
Wirkmechanismus
CPB exerts its biological effects by binding to specific targets in cells. In cancer cells, CPB has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In neurons, CPB has been shown to modulate the activity of glutamate receptors, which are involved in synaptic transmission and plasticity.
Biochemische Und Physiologische Effekte
CPB has been shown to have a variety of biochemical and physiological effects, depending on the target and the concentration used. In cancer cells, CPB induces DNA damage and cell cycle arrest, leading to apoptosis. In neurons, CPB modulates the activity of glutamate receptors, leading to changes in synaptic transmission and plasticity. CPB has also been shown to affect the activity of ion channels, such as potassium channels, and to inhibit the activity of enzymes, such as acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
CPB has several advantages for use in lab experiments, including its high potency, selectivity, and stability. However, CPB also has some limitations, such as its toxicity and the potential for off-target effects. Careful dose-response studies and toxicity assessments are necessary to ensure the safety and efficacy of CPB in lab experiments.
Zukünftige Richtungen
There are several future directions for research on CPB. One direction is to further investigate the mechanism of action of CPB, particularly in cancer cells and neurons. Another direction is to explore the potential applications of CPB in other fields, such as materials science and drug discovery. Finally, there is a need for further studies on the safety and toxicity of CPB, both in vitro and in vivo, to ensure its potential as a useful tool in scientific research.
Synthesemethoden
CPB can be synthesized through several methods, including the reaction of 4-chloroaniline and phenylarsine oxide in the presence of a base, and the reaction of 4-chloroaniline and phenylarsine chloride in the presence of a reducing agent. The yield of CPB can be optimized by adjusting the reaction conditions, such as temperature, solvent, and reaction time.
Eigenschaften
CAS-Nummer |
10352-43-9 |
|---|---|
Produktname |
7-Chloro-7,12-dihydrobenzo[c]phenarsazine |
Molekularformel |
C16H11AsClN |
Molekulargewicht |
327.64 g/mol |
IUPAC-Name |
7-chloro-12H-benzo[c]phenarsazinine |
InChI |
InChI=1S/C16H11AsClN/c18-17-13-7-3-4-8-15(13)19-16-12-6-2-1-5-11(12)9-10-14(16)17/h1-10,19H |
InChI-Schlüssel |
TWGVXSFXGKSMOQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=CC=CC=C4[As]3Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=CC=CC=C4[As]3Cl |
Piktogramme |
Acute Toxic; Irritant; Environmental Hazard |
Synonyme |
7-Chloro-7,12-dihydrobenzo[c]phenarsazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




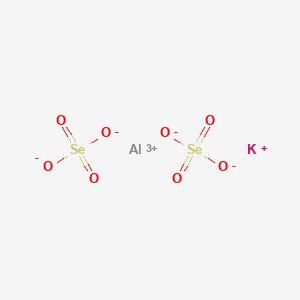
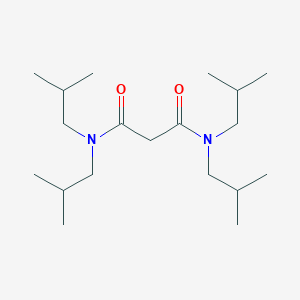
![3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B80546.png)
